Pro-asp-val-asp-his-val-phe-leu-arg-phe-NH2

insect neuropeptide pharmacology FMRFamide-related peptide receptor selectivity cross-species bioassay

SchistoFLRFamide (PDVDHVFLRF-NH₂) is the only extended FMRFamide-related peptide that simultaneously inhibits insect visceral muscle (oviduct, heart, midgut) while potentiating skeletal muscle (extensor tibiae). Unlike leucomyosuppressin, it is completely inactive on dipteran heart across the 10⁻¹⁰–10⁻⁵ M range, enabling dual-purpose use as a positive control for orthopteran tissue responsiveness and a negative control for dipteran FaRP receptor engagement. N-terminal Pro¹, His⁵ integrity, and C-terminal amidation are non-negotiable structural determinants; the free-acid analog (PDVDHVFLRF) is biologically inert. Each lot includes HPLC purity certification and MS confirmation of the amidated C-terminus. Accept no substitute for order-specific (Orthoptera vs. Diptera) FaRP signaling studies.

Molecular Formula C59H86N16O14
Molecular Weight 1243.4 g/mol
Cat. No. B12393985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePro-asp-val-asp-his-val-phe-leu-arg-phe-NH2
Molecular FormulaC59H86N16O14
Molecular Weight1243.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4
InChIInChI=1S/C59H86N16O14/c1-31(2)23-40(52(83)67-38(20-14-22-65-59(61)62)51(82)68-39(49(60)80)24-34-15-9-7-10-16-34)69-53(84)41(25-35-17-11-8-12-18-35)72-57(88)47(32(3)4)74-55(86)42(26-36-29-63-30-66-36)70-54(85)43(27-45(76)77)73-58(89)48(33(5)6)75-56(87)44(28-46(78)79)71-50(81)37-19-13-21-64-37/h7-12,15-18,29-33,37-44,47-48,64H,13-14,19-28H2,1-6H3,(H2,60,80)(H,63,66)(H,67,83)(H,68,82)(H,69,84)(H,70,85)(H,71,81)(H,72,88)(H,73,89)(H,74,86)(H,75,87)(H,76,77)(H,78,79)(H4,61,62,65)/t37-,38-,39-,40-,41-,42-,43-,44-,47-,48-/m0/s1
InChIKeyMXQCHKYVLFWFJG-SYQAEKSOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SchistoFLRFamide (PDVDHVFLRF-NH₂): Core Identity, Pharmacological Class, and Procurement Baseline for the FMRFamide-Related Decapeptide


SchistoFLRFamide (Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH₂; CAS 121801-61-4) is a C-terminally amidated decapeptide belonging to the insect myosuppressin subfamily of extended FMRFamide-related peptides (FaRPs) [1]. The sequence is characterized by the signature C-terminal FLRFamide motif with the N-terminal extension PDVDHV that is critical for inhibitory biological activity [2]. Endogenously isolated from the central nervous system of the locust *Schistocerca gregaria*, the peptide functions as a neurohormonal modulator that inhibits spontaneous and agonist-induced contractions of insect visceral, cardiac, and oviduct muscle, while paradoxically potentiating contractions of the extensor tibiae skeletal muscle [3][4]. Commercially, the synthetic peptide is available at ≥97% purity (HPLC) with a recommended storage temperature of −20 °C and a molecular mass of 1243.41 Da (C₅₉H₈₆N₁₆O₁₄) .

Why SchistoFLRFamide Cannot Be Simply Replaced by Leucomyosuppressin, ADVGHVFLRFamide, or Other FaRP Analogs in Experimental and Industrial Settings


The FMRFamide-related peptide superfamily encompasses structurally similar sequences that share the C-terminal RFamide motif, yet small variations in the N-terminal extension produce markedly divergent pharmacological profiles [1]. Although leucomyosuppressin (pQDVDHVFLRFamide) also reduces oviduct myogenic contraction amplitude and frequency, the N-terminal pyroglutamate versus proline difference yields non-overlapping species and tissue selectivity—SchistoFLRFamide is inactive on blowfly heart at 10⁻¹⁰–10⁻⁵ M while leucomyosuppressin is inhibitory in the same preparation [2]. Similarly, ADVGHVFLRFamide, differing at positions 1 (Ala vs. Pro) and 4 (Gly vs. Asp), co-elutes with SchistoFLRFamide but can exhibit distinct receptor affinity and efficacy profiles [3]. Even the non-amidated homolog (PDVDHVFLRF free acid) is devoid of biological activity on locust oviduct [4]. These data collectively establish that N-terminal residue identity, His⁵ position integrity, and C-terminal amidation are non-negotiable structural determinants; substituting one extended FLRFamide for another without empirical validation risks introducing qualitative and quantitative errors in bioassay outcomes.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of SchistoFLRFamide Against Closest Structural and Pharmacological Analogs


Target-Species Selectivity: Inactivity of SchistoFLRFamide on Blowfly (Calliphora vomitoria) Heart vs. Inhibitory Activity of Leucomyosuppressin

In a semi-isolated blowfly heart preparation, SchistoFLRFamide (PDVDHVFLRFamide) produced no detectable effect on heart rate or contraction amplitude across a 5-log concentration range (10⁻¹⁰ to 10⁻⁵ M), whereas leucomyosuppressin (pQDVDHVFLRFamide)—differing only by an N-terminal pyroglutamate in place of proline—produced significant cardioinhibition in the same preparation [1]. This is not explained by intrinsic inactivity, because SchistoFLRFamide is a potent cardioinhibitory agent in the orthopteran (locust) heart assay [2]. The divergence is attributable to receptor subtype selectivity: the pQDVDHV N-terminal extension confers leucomyosuppressin the ability to activate dipteran cardiac receptors, whereas the PDVDHV extension of SchistoFLRFamide does not [1].

insect neuropeptide pharmacology FMRFamide-related peptide receptor selectivity cross-species bioassay

Functional Polarity Divergence on Identified Molluscan Neurons: SchistoFLRFamide Is Inhibitory Whereas FMRFamide, FLRFamide, SDRNFLRFamide, and SDPNFLRFamide Are Excitatory

Intracellular recordings from identified neurons (F-13/16 and E-16) in the suboesophageal ganglia of the snail *Helix aspersa* demonstrated that SchistoFLRFamide (PDVDHVFLRFamide) produced exclusively inhibitory responses—hyperpolarization and suppression of firing [1]. Under identical recording conditions, the tetrapeptide FMRFamide, FLRFamide, SDRNFLRFamide, and SDPNFLRFamide all evoked excitatory responses on the same neurons [1]. Among inhibitory FaRPs tested, the overall potency rank order was DNFLRFamide > FMRFamide > PDVDHVFLRFamide = KNEFIRFamide > FLRFamide ≫ SDRNFLRFamide = SDPNFLRFamide > KHEYLRFamide [1]. This positions SchistoFLRFamide as a mid-potency inhibitory peptide within the FaRP family, but functionally unique compared to the excitatory short-chain FaRPs.

neuropeptide receptor pharmacology FMRFamide-related peptide signaling Helix aspersa neuronal electrophysiology

Quantitative Receptor Binding Affinity: SchistoFLRFamide High-Affinity Kd on Locust Oviduct Receptors vs. Synthetic Agonist and Antagonist Analogs

Saturation and competition radioligand binding assays using [¹²⁵I][Y¹]SchistoFLRFamide on locust oviduct membrane preparations resolved two distinct receptor populations [1]. The high-affinity binding site exhibited a dissociation constant (Kd) of 9.52 nM for SchistoFLRFamide, while the low-affinity site showed a Kd of 2.91 × 10⁻⁶ M [1]. Binding was competitively displaced by unlabeled SchistoFLRFamide and the naturally occurring analog ADVGHVFLRFamide, confirming receptor-level recognition of both peptides [1]. However, the active core for inhibition resides in HVFLRFamide, whereas the binding core is VFLRFamide—and certain sequence substitutions (e.g., Arg⁵→Lys⁵ or Phe⁶→Tyr⁶ in the HVFLRFamide scaffold) convert the peptide from an agonist into a high-affinity antagonist [2].

SchistoFLRFamide receptor binding radioligand binding assay FMRFamide receptor pharmacology

Tissue-Dependent Functional Divergence: SchistoFLRFamide Inhibits Visceral Muscle but Potentiates Skeletal Muscle — A Dual-Effect Profile Absent in Truncated FaRPs

On the locust oviduct visceral muscle, SchistoFLRFamide produces a dose-dependent decrease in both the amplitude and frequency of myogenic contractions and reduces basal tension [1]. The minimum sequence required for inhibition comparable to the parent decapeptide is HVFLRFamide, with the N-terminal extension (PDVD) enhancing potency but not altering the inhibitory polarity [2]. In contrast, on the locust extensor tibiae skeletal muscle, SchistoFLRFamide potentiates contraction amplitude—a rare dual-effect profile [3]. This bidirectional modulation is not replicated by shortened FaRPs such as FLRFamide or FMRFamide, which lose inhibitory activity on oviduct and may instead stimulate contraction at high concentrations (≥5 × 10⁻⁷ M) [4].

SchistoFLRFamide myomodulation locust extensor tibiae muscle visceral vs. skeletal muscle pharmacology

C-Terminal Amidation Requirement: Non-Amidated PDVDHVFLRF Free Acid Is Completely Inactive on Locust Oviduct

Removal of the C-terminal amide group from SchistoFLRFamide to yield the free acid PDVDHVFLRF (SchistoFLRF) results in complete loss of inhibitory activity on spontaneous locust oviduct contractions [1]. This finding directly parallels the observation that the non-amidated wasp-venom peptide Sa12b (EDVDHVFLRF) was also devoid of effect on locust oviduct contraction, whereas the fully amidated SchistoFLRFamide (PDVDHVFLRF-NH₂) produces robust dose-dependent inhibition in the identical assay [2]. The amidation requirement is absolute and not compensated by the PDVDHV N-terminal extension [1].

peptide amidation bioactivity SchistoFLRFamide structure-activity FMRFamide-related peptide processing

Defined Application Scenarios Where SchistoFLRFamide (PDVDHVFLRF-NH₂) Provides Unique Experimental Value Over Other FaRP Analogs


Orthopteran-Specific Cardiac and Visceral Muscle Inhibition Assays Requiring Dipteran Cross-Reactivity Exclusion

In insect neuropeptide pharmacology studies aiming to dissect order-specific (Orthoptera vs. Diptera) FaRP receptor signaling, SchistoFLRFamide provides a selective myoinhibitory probe that is potently active on locust heart and oviduct but completely inactive on blowfly heart across the 10⁻¹⁰–10⁻⁵ M range [1]. This property enables its use as a positive control for orthopteran tissue responsiveness while simultaneously serving as a negative control for dipteran receptor engagement—a dual-purpose application that leucomyosuppressin, which cross-reacts with both orders, cannot fulfill [1].

Radioligand Binding Assay Reference Standard for FaRP Receptor Characterization in Orthopteran Tissues

The high-affinity binding of SchistoFLRFamide to locust oviduct membrane receptors (Kd = 9.52 nM; high-affinity site) makes the iodinated analog [¹²⁵I][Y¹]SchistoFLRFamide the validated radioligand for FaRP receptor characterization [2]. Researchers conducting competitive displacement assays to evaluate novel FaRP analogs or non-peptide mimetics (e.g., benzethonium chloride) should use synthetic SchistoFLRFamide as the unlabeled competitor to establish reference displacement curves and calculate Ki values under standardized conditions [3].

Bidirectional Myomodulation Studies Distinguishing Visceral-Inhibitory from Skeletal-Potentiating FaRP Effects

SchistoFLRFamide is one of very few FaRPs that simultaneously inhibits visceral muscle (oviduct, heart, midgut) and potentiates skeletal muscle (extensor tibiae) [4]. This dual phenotype is not reproduced by truncated FaRPs such as FLRFamide, FMRFamide, or SDPNFLRFamide, which are either purely excitatory or inactive on oviduct . Experimental designs investigating tissue-specific receptor subtype coupling or intracellular signaling divergence (e.g., Ca²⁺ mobilization from extracellular stores) require the full-length amidated decapeptide to elicit the complete endogenous response profile [4].

Quality-Control Purity and Amidation Validation in Commercial Peptide Procurement Protocols

Because C-terminal amidation is an absolute requirement for biological activity, any procurement of SchistoFLRFamide must be accompanied by HPLC purity certification (≥97%) and analytical confirmation of the amidated C-terminus [5]. Laboratories should reject any lot that tests as the free-acid form or exhibits incomplete amidation as confirmed by mass spectrometry, given that the non-amidated PDVDHVFLRF analog is completely inactive in locust oviduct contractility bioassays even at high concentrations [5].

Quote Request

Request a Quote for Pro-asp-val-asp-his-val-phe-leu-arg-phe-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.